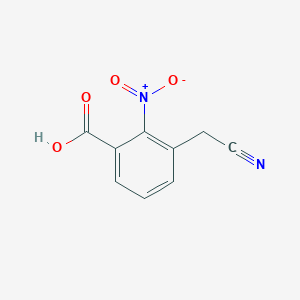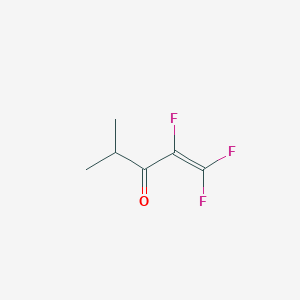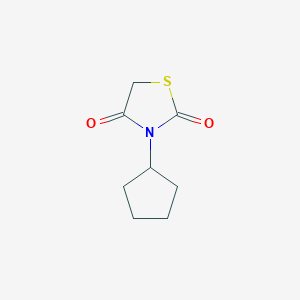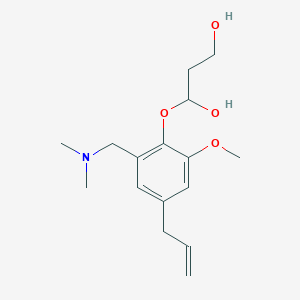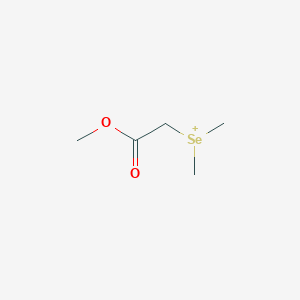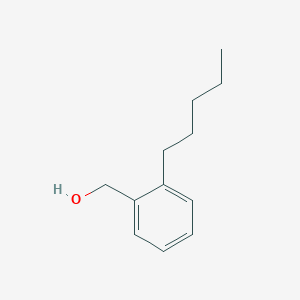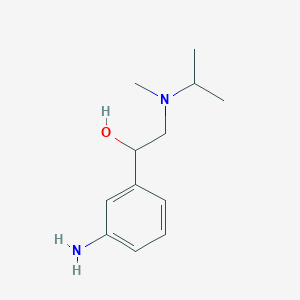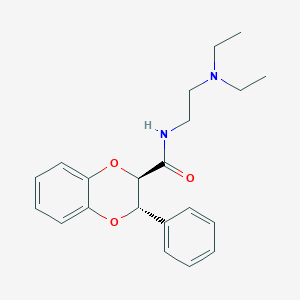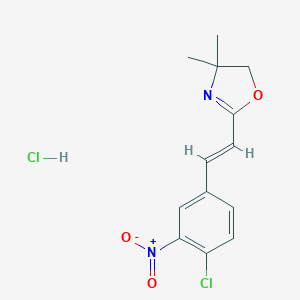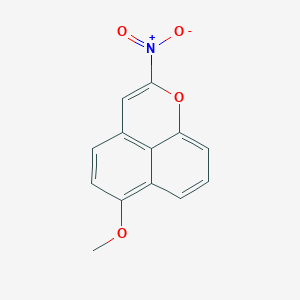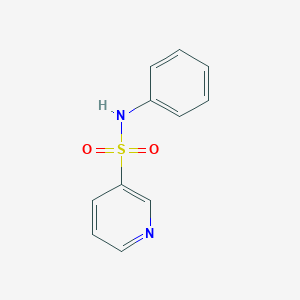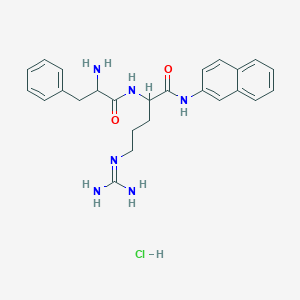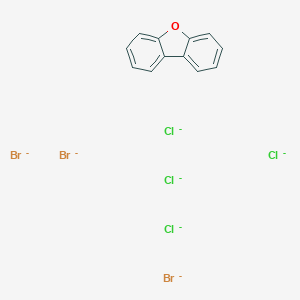
Dibenzofuran, tribromotetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, tribromotetrachloro- is a chemical compound that has gained significant attention in scientific research. It is a halogenated organic compound that contains both bromine and chlorine atoms. The compound is commonly abbreviated as DBFTC and is known for its unique chemical properties, making it an important compound in the field of chemistry.
Mecanismo De Acción
The mechanism of action of DBFTC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DBFTC has been found to interact with DNA and RNA, leading to the inhibition of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
DBFTC has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. DBFTC has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBFTC has a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. However, DBFTC is highly toxic and requires careful handling and disposal. Additionally, the compound is unstable and may degrade over time, making it difficult to store for extended periods.
Direcciones Futuras
There are a number of future directions for research on DBFTC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in medicine, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBFTC and its effects on the body.
Métodos De Síntesis
The synthesis method of DBFTC involves the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained in high yield. The synthesis of DBFTC is a complex process that requires careful handling of the reagents and the use of appropriate safety measures.
Aplicaciones Científicas De Investigación
DBFTC has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antiviral, and anticancer properties. DBFTC has also been used as a precursor for the synthesis of other important organic compounds.
Propiedades
Número CAS |
107207-42-1 |
|---|---|
Nombre del producto |
Dibenzofuran, tribromotetrachloro- |
Fórmula molecular |
C12H8Br3Cl4O-7 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
dibenzofuran;tribromide;tetrachloride |
InChI |
InChI=1S/C12H8O.3BrH.4ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Clave InChI |
YCYVGMJLCAZHGS-UHFFFAOYSA-G |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




